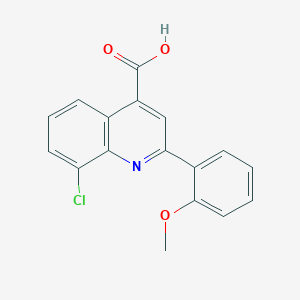
8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives, including structures similar to 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, can be achieved through reactions involving arylimines and 2-substituted acrylates or acrylamides under catalytic conditions and microwave irradiation. This method offers rapid synthesis with isolated yields up to 57% within a short time frame, highlighting the efficiency and practicality of this approach in generating complex quinoline derivatives (Duvelleroy et al., 2005).
Molecular Structure Analysis
The molecular and crystal structure of related quinoline-2-carboxylic acid derivatives has been elucidated using single crystal X-ray diffraction and spectroscopic data. These studies provide insights into the compound's geometric parameters, confirming the presence of specific functional groups and the overall molecular conformation (Fazal et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives exhibit a variety of chemical behaviors, including reactions with phenols leading to novel quinoline-8-carbaldehyde compounds. These reactions showcase the compound's versatility in participating in different chemical transformations and its potential as a precursor for further synthetic modifications (Gao et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is used in the synthesis of various compounds. For instance, similar derivatives were involved in the synthesis of Cd(II) complexes, which exhibited fluorescent behavior and antibacterial activities against various bacteria like Escherichia coli and Staphylococcus aureus (Lei et al., 2014). Another study highlighted its use in the synthesis of quinoline derivatives with potential anticancer activities, particularly against carcinoma cell lines (Bhatt et al., 2015).
Antimicrobial Activity
Research has shown that compounds synthesized from quinoline-4-carboxylic acid derivatives, closely related to this compound, display significant antimicrobial properties. One study demonstrated the synthesis of new quinoline derivatives with marked activity against various microorganisms, indicating their potential in developing antimicrobial agents (Kumar & Kumar, 2021).
Fluorescent and Photoluminescent Properties
Quinoline derivatives are noted for their fluorescent properties. In a study involving quinoline-2-carboxylic acids with different substituents, these compounds were explored for their ability to extract metal ions, showing their potential in environmental applications like metal ion removal (Moberg et al., 1990). Additionally, another study synthesized a series of low-dimensional compounds based on quinoline-2,3-dicarboxylic acid, analyzing their fluorescent properties (Wang et al., 2012).
Anticancer Potential
Compounds derived from quinoline-4-carboxylic acids have shown potential in anticancer applications. One example is their use in synthesizing quinoline derivatives, which demonstrated significant cytotoxic activity against carcinoma cell lines, suggesting their potential in cancer treatment (Bhatt et al., 2015).
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to exhibit inhibitory activity against various enzymes, such as alkaline phosphatases .
Mode of Action
Quinoline derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Quinoline derivatives often lead to changes in cellular function due to their interaction with their targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of quinoline derivatives .
Eigenschaften
IUPAC Name |
8-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-15-8-3-2-5-11(15)14-9-12(17(20)21)10-6-4-7-13(18)16(10)19-14/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCSGSPKYUXJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2480027.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2480039.png)





